molecular formula C19H16O3 B1235298 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione CAS No. 871577-15-0

1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione

Cat. No. B1235298
M. Wt: 292.3 g/mol
InChI Key: ATBNRRNSAIGYLC-UHFFFAOYSA-N
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Description

“1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione” is a derivative of anthraquinone . Anthraquinones are a large group of polyketides derived from filamentous fungi, which feature a common 9,10-dioxoanthracene core . Their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization .

Future Directions

Anthraquinones and their derivatives have shown significant biological activities and have high economical, commercial, and biomedical potentialities . Therefore, they are promising candidates for future research in the development of new therapeutic agents .

properties

IUPAC Name

1-methyl-2-(3-oxobutyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-11(20)7-8-13-9-10-16-17(12(13)2)19(22)15-6-4-3-5-14(15)18(16)21/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBNRRNSAIGYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416109
Record name Sterequinone F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione

CAS RN

871577-15-0
Record name Sterequinone F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione
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1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione
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1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione
Reactant of Route 6
1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione

Citations

For This Compound
2
Citations
M Sebak, F Molham, C Greco, MA Tammam, M Sobeh… - RSC …, 2022 - pubs.rsc.org
Marine fungi receive excessive attention as prolific producers of structurally unique secondary metabolites, offering promising potential as substitutes or conjugates for current …
Number of citations: 11 pubs.rsc.org
M Sebak, F Molham, MA Tammam, A El-Demerdash - 2022 - chemrxiv.org
Marine microorganisms took excessive attention as prolific producers of structurally unique secondary metabolites, offering a promising potential as substitutes or conjugates for the …
Number of citations: 1 chemrxiv.org

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